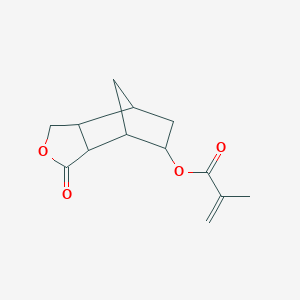
3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, octahydro-3-oxo-4,7-methanoisobenzofuran-5-yl ester . This compound is characterized by its unique structure, which includes a methacrylate ester group attached to a bicyclic furan ring system.
Preparation Methods
The synthesis of 3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate typically involves the reaction of methacrylic acid with a suitable bicyclic furan derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process .
Chemical Reactions Analysis
3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate involves its interaction with specific molecular targets and pathways. The methacrylate ester group can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can interact with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate can be compared with other similar compounds, such as:
Methacrylic acid: A simpler monomer used in polymer synthesis.
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Another methacrylate ester with similar properties but different reactivity.
The uniqueness of this compound lies in its bicyclic furan structure, which imparts distinct chemical and physical properties compared to other methacrylate esters .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(5-oxo-4-oxatricyclo[5.2.1.02,6]decan-8-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-6(2)12(14)17-10-4-7-3-8(10)11-9(7)5-16-13(11)15/h7-11H,1,3-5H2,2H3 |
InChI Key |
HUBQXXVDMPTEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CC1C3C2COC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















